

The Inhibition of ALK Fusion Proteins by CEP-28122: A Technical Guide

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Compound of Interest		
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Abstract

Anaplastic Lymphoma Kinase (ALK) fusion proteins are potent oncogenic drivers in a variety of malignancies, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). These constitutively active tyrosine kinases initiate a cascade of downstream signaling events, promoting cell proliferation, survival, and tumorigenesis. **CEP-28122** is a highly potent and selective, orally active small molecule inhibitor of ALK. This technical guide provides an in-depth overview of the preclinical characterization of **CEP-28122**, its mechanism of action against ALK fusion proteins, and detailed experimental protocols for studying ALK-driven cancers.

Introduction to ALK Fusion Proteins

The anaplastic lymphoma kinase (ALK) gene, located on chromosome 2p23, encodes a receptor tyrosine kinase.[1] In several cancers, chromosomal rearrangements lead to the fusion of the 3' end of the ALK gene, which contains the kinase domain, with the 5' end of various partner genes.[1] This results in the expression of chimeric ALK fusion proteins. The fusion partner contributes a dimerization or oligomerization domain that leads to ligand-independent, constitutive activation of the ALK kinase domain.[2][3]

Some of the most well-characterized ALK fusion proteins include:



- NPM1-ALK: Found in anaplastic large-cell lymphoma (ALCL).[4]
- EML4-ALK: The most common ALK fusion in non-small cell lung cancer (NSCLC).[4]
- TFG-ALK, ATIC-ALK, CLTC-ALK: Other fusions identified in ALCL.[4]

The constitutive kinase activity of these fusion proteins drives oncogenesis through the activation of several downstream signaling pathways.

CEP-28122: A Potent and Selective ALK Inhibitor

CEP-28122 is a diaminopyrimidine derivative identified as a potent and selective inhibitor of ALK kinase activity.[5][6] Preclinical studies have demonstrated its efficacy in models of ALK-positive cancers.

In Vitro Activity and Selectivity

CEP-28122 exhibits potent inhibitory activity against recombinant ALK in enzymatic assays and demonstrates high selectivity for ALK over a broad range of other protein kinases.



Target	IC50 (nmol/L)	Notes
Recombinant ALK	1.9 ± 0.5	Determined by an enzyme- based time-resolved fluorescence (TRF) assay.[5]
Other Kinases	The inhibitory activity of CEP- 28122 was measured at 1 µmol/L against a panel of 259 protein kinases.	
Aurora A	>1000	For kinases inhibited by 90% or more, IC50 values were determined.[5]
FAK	>1000	
IGF-1R	>1000	
Met	>1000	_
TrkA	>1000	_
TrkB	>1000	

Table 1: In vitro inhibitory activity of CEP-28122.[5]

Cellular Activity

CEP-28122 effectively inhibits the growth and induces cytotoxicity in human cancer cell lines that are positive for ALK fusions. This activity is concentration-dependent.



Cell Line	Cancer Type	ALK Status	IC50 (nmol/L)
Karpas-299	ALCL	NPM1-ALK	30
Sup-M2	ALCL	NPM1-ALK	30
NCI-H2228	NSCLC	EML4-ALK	Not Reported
NCI-H3122	NSCLC	EML4-ALK	Not Reported
NB-1	Neuroblastoma	Full-length ALK	Not Reported

Table 2: Cellular growth inhibition by CEP-28122 in ALK-positive cancer cell lines.[6][7]

In Vivo Antitumor Efficacy

Oral administration of **CEP-28122** has been shown to produce dose-dependent antitumor activity in mouse xenograft models of ALK-positive human cancers.



Tumor Model	Dosing Regimen (oral, twice daily)	Outcome
Sup-M2 (ALCL) Xenograft	3, 10, or 30 mg/kg for 24 days	Dose-dependent antitumor activity.[6]
Sup-M2 (ALCL) Xenograft	30 mg/kg or higher	Complete/near complete tumor regressions.[8][9]
Sup-M2 (ALCL) Xenograft	55 or 100 mg/kg for 4 weeks	Sustained complete tumor regression with no reemergence for >60 days.[8]
Primary Human ALCL Graft	55 or 100 mg/kg for 2 weeks	Sustained tumor regression.[8]
NCI-H2228 (NSCLC) Xenograft	30 and 55 mg/kg for 12 days	Tumor regression.[5]
NCI-H3122 (NSCLC) Xenograft	30 mg/kg for 12 days	Significant tumor growth inhibition.[5]
NCI-H3122 (NSCLC) Xenograft	55 mg/kg for 12 days	Tumor stasis and partial tumor regression.[5]

Table 3: In vivo antitumor activity of **CEP-28122** in ALK-positive tumor models.

Pharmacokinetics and Pharmacodynamics

CEP-28122 demonstrates a favorable pharmacokinetic profile in preclinical models.[8][9] Oral administration leads to dose-dependent inhibition of ALK phosphorylation in tumor xenografts. A single oral dose of 30 mg/kg resulted in over 90% inhibition of ALK phosphorylation for more than 12 hours.[8][9]

Signaling Pathways and Mechanism of Action

ALK fusion proteins activate multiple downstream signaling pathways that are critical for cancer cell proliferation and survival. **CEP-28122** exerts its antitumor effect by inhibiting the kinase activity of ALK, thereby blocking these downstream signals.

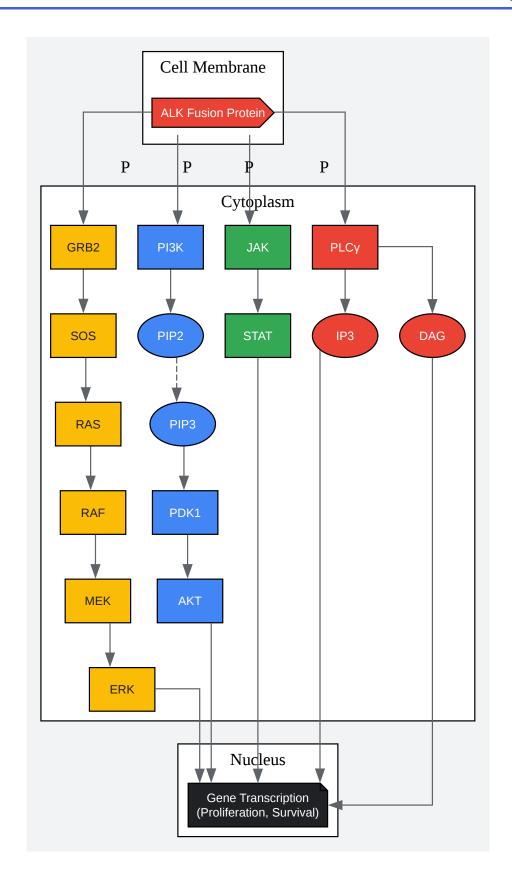


ALK Fusion Protein Downstream Signaling

The primary signaling cascades activated by ALK fusion proteins include:

- Ras/ERK Pathway: Promotes cell proliferation.
- PI3K/Akt Pathway: Mediates cell survival and inhibits apoptosis.
- JAK/STAT Pathway: Involved in cell proliferation and survival.
- PLCy Pathway: Contributes to cell growth and differentiation.[10]





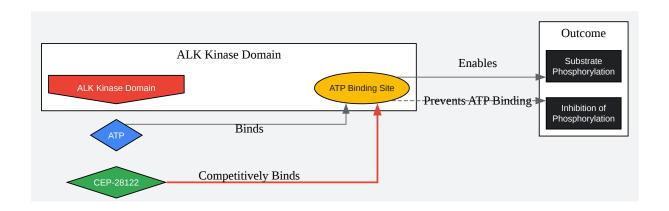
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Caption: Downstream signaling pathways activated by ALK fusion proteins.



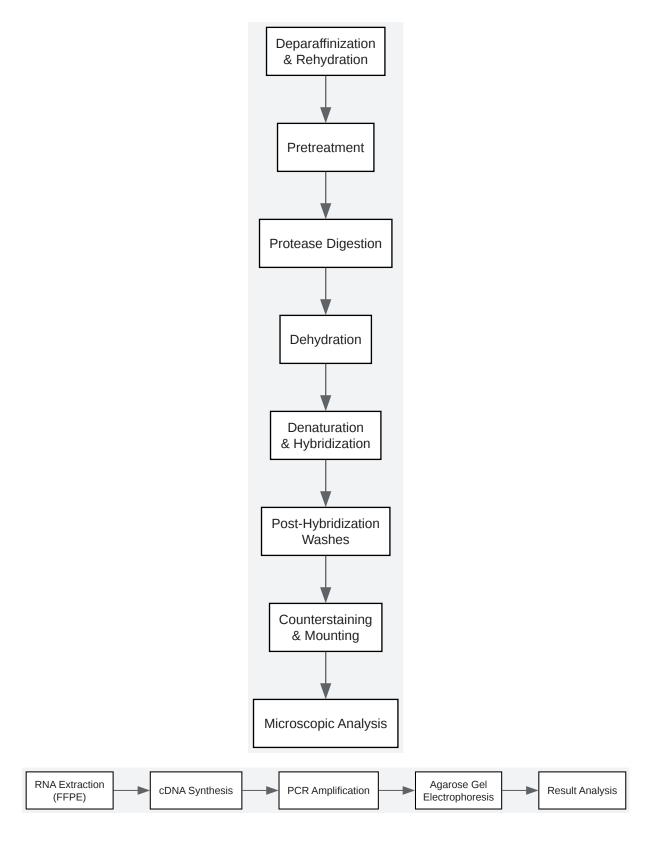
Mechanism of Action of CEP-28122

CEP-28122 is an ATP-competitive inhibitor of the ALK kinase domain. By binding to the ATP-binding pocket of ALK, **CEP-28122** prevents the phosphorylation of ALK and its downstream substrates, leading to the inhibition of the aforementioned signaling pathways. This ultimately results in decreased cell proliferation and increased apoptosis in ALK-dependent tumor cells.









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